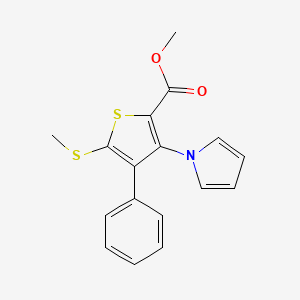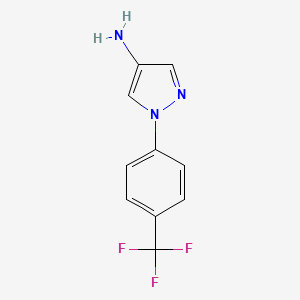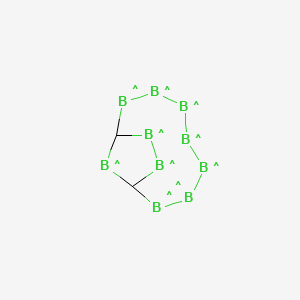
p-Carborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Carborane is a type of boron cluster, which is an alternative to conventional (poly)cyclic organic frameworks . It is known for its high thermal stability, unique 3D structure and aromaticity, kinetic inertness to metabolism, and ability to engage in unusual types of intermolecular interactions, such as dihydrogen bonds, with biological receptors . These properties make p-Carborane a promising candidate for various applications, including as precursors for liquid crystals, nonlinear optical (NLO) materials, and as boron-rich carriers for cancer treatment and diagnosis in Boron Neutron Capture Therapy (BNCT) .
Synthesis Analysis
The synthesis of p-Carborane involves exploiting the different reactivities of the twelve vertices of o-, m-, and p-carboranes . For example, trisubstituted carboranes were systematically designed and synthesized to cover all directions in chemical space .
Molecular Structure Analysis
The unique electronic properties of boron, including its ability to form strong covalent bonds with carbon, has enabled an exciting opportunity to explore numerous biological and therapeutic applications of compounds containing this group 13 element . The structure of p-Carborane is three-dimensional, which allows it to interact with other molecules to construct complex biological networks and systems .
Chemical Reactions Analysis
p-Carborane has been used in various chemical reactions. For instance, it has been used in the synthesis of significant inhibitors of hypoxia-inducible factor transcriptional activity . It has also been used in the synthesis of anti-rabies virus activity compounds .
Physical And Chemical Properties Analysis
p-Carborane is known for its high thermal stability, unique 3D structure and aromaticity, and kinetic inertness to metabolism . These properties make it a promising candidate for various applications, including as precursors for liquid crystals, nonlinear optical (NLO) materials, and as boron-rich carriers for cancer treatment and diagnosis in Boron Neutron Capture Therapy (BNCT) .
Wissenschaftliche Forschungsanwendungen
Drug Design and Therapeutics
p-Carborane: has been identified as a promising building block in drug design due to its unique chemical properties. It is highly hydrophobic and can serve as a phenyl mimetic, which is advantageous in creating mechanism-based therapies . The incorporation of p-Carborane into drugs can enhance their metabolic stability, selectivity, and bioavailability. This has led to the development of novel carborane-based receptor ligands that target important receptors for efficient therapeutic treatments .
Anti-Cancer Applications
The structure of p-Carborane allows for its use in the synthesis of dual cycloxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors. These enzymes are key in the biosynthesis of eicosanoids, which are implicated in the inflammatory response associated with cancer. p-Carborane-based di-tert-butylphenol analogs have shown high 5-LO inhibitory activities in vitro, making them potential candidates for cancer treatment .
Boron Neutron Capture Therapy (BNCT)
p-Carborane is utilized in BNCT, a binary cancer treatment that targets tumors at the cellular level. By incorporating boron into compounds that selectively accumulate in tumor cells, p-Carborane can enhance the efficacy of neutron capture and subsequent radiation therapy. This application leverages the high boron content of p-Carborane to deliver therapeutic doses of radiation to cancer cells while sparing healthy tissue .
Aromatic Halogenation
In synthetic chemistry, p-Carborane acts as a catalyst for the halogenation of aromatic compounds. This process is crucial for the modification of bioactive compounds and the synthesis of multi-halogenated compounds, which are important in various chemical industries. The use of p-Carborane in this context demonstrates its versatility and potential for broad applications in chemical synthesis .
Material Science
The unique properties of p-Carborane have made it a subject of interest in material science. Its incorporation into polymers and other materials can result in enhanced thermal stability, chemical resistance, and electronic properties. This makes p-Carborane a valuable component in the development of advanced materials for various technological applications .
Radiopharmaceuticals
p-Carborane is being explored for its use in the development of radiopharmaceuticals. By modifying the carborane cage with hydrophilic moieties, researchers can improve solubility in water, define novel pharmacokinetic and pharmacodynamic profiles, and facilitate administration in living organisms. This application has the potential to revolutionize the delivery and efficacy of radiopharmaceuticals in medical diagnostics and treatment .
Zukünftige Richtungen
The discovery and exploitation of new molecular entities for medical and biological applications will necessarily involve voyaging into previously unexplored regions of chemical space . The high thermal stability, unique 3D structure and aromaticity, kinetic inertness to metabolism, and ability to engage in unusual types of intermolecular interactions, such as dihydrogen bonds, with biological receptors make carboranes exquisite frameworks in the design of probes for chemical biology, novel drug candidates, and biomolecular imaging agents . This suggests that p-Carborane has a promising future in medicinal chemistry and chemical biology.
Eigenschaften
InChI |
InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUZRMHHJZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Carborane | |
CAS RN |
20644-12-6 |
Source


|
| Record name | 1,12-Dicarba-closo-dodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

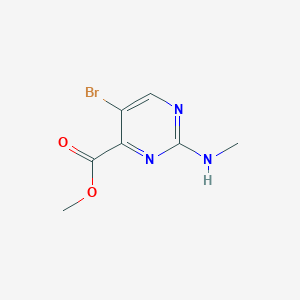
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
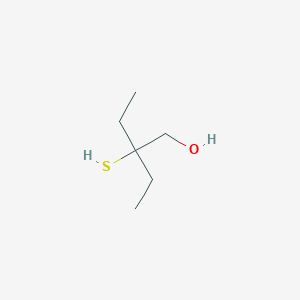
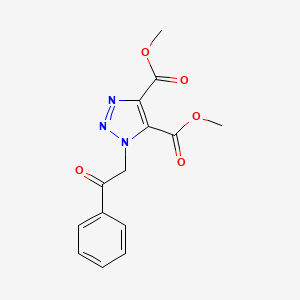
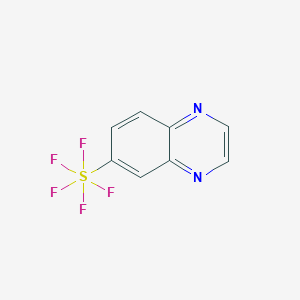
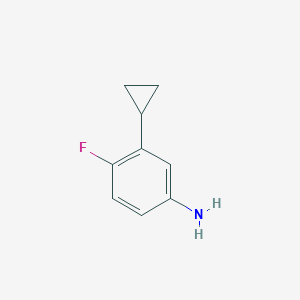

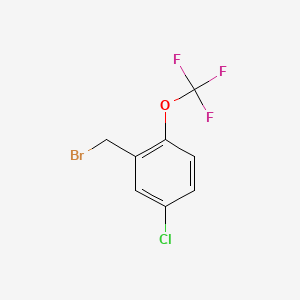
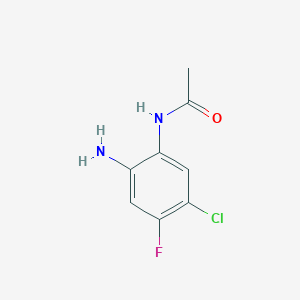
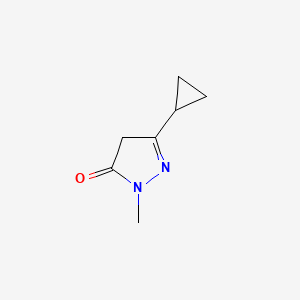
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
